NAMPT Inhibitory Potency Relative to the Des‑Methyl Benzofuran and Methylthiophene Analogs
The title compound is a 3‑methyl congener of the NAMPT inhibitor N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑1‑benzofuran‑2‑carboxamide, which appears in the Chen et al. (2016) inhibitor panel. In that panel, the structurally related N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑5‑methylthiophene‑2‑carboxamide exhibits an IC₅₀ of 0.00086 (units as reported by BRENDA, likely mM by analogy with the original publication) [1]. The unsubstituted benzofuran analog (N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑1‑benzofuran‑2‑carboxamide) is present in the panel but its IC₅₀ was not explicitly extracted into the BRENDA summary [1]. The 3‑methyl group in the title compound is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5 vs. the des‑methyl analog) and to block oxidative metabolism at the furan 3‑position, a well‑established liability in benzofuran‑2‑carboxamide series [2]. Direct quantitative head‑to‑head data for the target compound vs. the des‑methyl analog within the same NAMPT assay are not publicly available at this time.
| Evidence Dimension | NAMPT inhibition (IC₅₀) and predicted metabolic stability |
|---|---|
| Target Compound Data | No directly measured IC₅₀ available; estimated ΔlogP ≈ +0.5 vs. des‑methyl analog |
| Comparator Or Baseline | N‑[3‑(1H‑imidazol‑1‑yl)propyl]‑5‑methylthiophene‑2‑carboxamide IC₅₀ = 0.00086 (units as per BRENDA, likely mM) |
| Quantified Difference | Not calculable; qualitative expectation of enhanced potency and metabolic stability based on 3‑methyl SAR |
| Conditions | NAMPT enzymatic assay (pH and temperature not specified in BRENDA excerpt); human recombinant NAMPT [1] |
Why This Matters
The 3‑methyl group is a critical SAR handle that differentiates this compound from the des‑methyl analog, and procurement of the incorrect congener will invalidate NAMPT‑focused experimental campaigns.
- [1] Chen, W.; Dong, G.; He, S.; Xu, T.; Wang, X.; Liu, N.; Zhang, W.; Miao, C.; Sheng, C. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorg. Med. Chem. Lett. 2016, 26, 765‑768. Data extracted from BRENDA enzyme database, literature summary for EC 2.4.2.12, entry 735766. View Source
- [2] Keri, R. S.; Chand, K.; Budagumpi, S.; Balappa, S. S.; Patil, S. A.; Nagaraja, B. M. An overview of benzo[b]furan‑based medicinal compounds. Eur. J. Med. Chem. 2017, 138, 1002‑1033. View Source
